molecular formula C19H14FN3O3S B2448772 (E)-3-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 477295-08-2

(E)-3-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2448772
CAS No.: 477295-08-2
M. Wt: 383.4
InChI Key: SXRHPCRCDPYOGY-XUTLUUPISA-N
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Description

(E)-3-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic benzamide derivative engineered for advanced medicinal chemistry and drug discovery research. Its molecular architecture integrates a benzothiazole core, a privileged scaffold in medicinal chemistry, with a maleimide (2,5-dioxopyrrolidin-1-yl) moiety. This specific structure suggests potential as a key intermediate for the development of targeted covalent inhibitors or for bioconjugation applications. Benzothiazole derivatives are extensively investigated for their potent biological activities. Recent studies highlight that 3-(2-aminobenzo[d]thiazol-5-yl)benzamide derivatives can function as potent anticancer agents by inhibiting the receptor tyrosine kinase-like orphan receptor 1 (ROR1), a target expressed in certain cancers like non-small cell lung cancer (NSCLC) . Furthermore, structurally related benzothiazole compounds have demonstrated significant anti-inflammatory and antimicrobial activities in scientific research . The incorporation of the dioxopyrrolidine group enhances the utility of this compound, as this functional group is commonly utilized in patents for developing pharmaceutical compounds, including histone deacetylase (HDAC) inhibitors and other targeted therapies . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers are responsible for ensuring the safe handling and use of this material in accordance with their institution's guidelines and all applicable regulations.

Properties

IUPAC Name

3-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O3S/c1-22-14-6-5-12(20)10-15(14)27-19(22)21-18(26)11-3-2-4-13(9-11)23-16(24)7-8-17(23)25/h2-6,9-10H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRHPCRCDPYOGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic derivative that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and biopharmaceuticals. This article will explore its biological activity, including effects on monoclonal antibody production, cytotoxicity, and structure-activity relationships (SAR).

Chemical Structure

The compound features a complex structure that includes:

  • A dioxopyrrolidine moiety.
  • A benzo[d]thiazole unit.
  • A benzamide group.

This unique combination is hypothesized to contribute to its biological properties.

Monoclonal Antibody Production

Recent studies have indicated that derivatives of the compound, particularly those containing the 2,5-dioxopyrrolidin-1-yl structure, enhance monoclonal antibody (mAb) production in cell cultures. For instance, the compound 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide was shown to:

  • Increase mAb production by approximately 1.5-fold compared to control conditions.
  • Suppress cell growth , which paradoxically led to higher productivity rates due to increased glucose uptake and ATP levels in recombinant Chinese hamster ovary (CHO) cells .

Cytotoxicity and Antibacterial Activity

The biological evaluation of similar compounds has revealed promising cytotoxic effects against various cancer cell lines. For example:

  • Compounds with the 2,5-dioxopyrrolidin structure demonstrated significant cytotoxicity with LC50 values ranging from 280 to 765 μg/ml against different pathogens and cancer cell lines .
  • The antibacterial activity was assessed using minimum inhibitory concentration (MIC) tests against strains such as E. coli and S. aureus, showing MIC values as low as 0.073 mg/ml .

Structure-Activity Relationship (SAR)

The SAR studies indicate that specific structural components significantly influence the biological activity of these compounds:

  • The presence of the 2,5-dimethylpyrrole fragment was identified as a key contributor to enhanced cell-specific productivity in mAb production.
  • Variations in substituents on the benzamide and dioxopyrrolidine moieties were systematically evaluated to determine their impact on activity levels .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMIC/LC50 ValuesNotes
MPPBMonoclonal Antibody Production1,098 mg/L (final concentration)Improved productivity in CHO cells .
Ethyl 3-oxo...Antibacterial0.073 mg/mlEffective against E. coli and S. aureus .
4-Dimethyl...CytotoxicLC50: 280 - 765 μg/mlBroad-spectrum activity against cancer cells .

Case Studies

Several case studies have highlighted the potential applications of these compounds in therapeutic settings:

  • Monoclonal Antibody Enhancement : In a controlled study, CHO cells treated with MPPB showed a significant increase in mAb yield while maintaining viability over extended culture periods.
  • Antibacterial Efficacy : A comparative study demonstrated that derivatives exhibited superior antibacterial properties compared to standard treatments like etoposide.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds related to (E)-3-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide exhibit notable antimicrobial properties. A study demonstrated that derivatives of this compound showed significant inhibitory effects against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 4 to 20 μmol/L. Specifically, compounds with a benzothiazole moiety were found to be particularly effective against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound also shows promise in anticancer research. Studies have indicated that similar benzothiazole derivatives possess cytotoxic effects against cancer cell lines. For instance, the presence of electron-withdrawing groups like fluorine enhances the activity by increasing the compound's lipophilicity and cellular uptake .

Anticonvulsant and Antinociceptive Effects

Compounds structurally related to this compound have demonstrated anticonvulsant properties in various models. In the maximal electroshock test, a lead compound exhibited an effective dose (ED50) of 23.7 mg/kg, while in pentylenetetrazole-induced seizures, the ED50 was recorded at 59.4 mg/kg . Additionally, these compounds have shown potential in alleviating pain through TRPV1 receptor antagonism and sodium channel inhibition .

Synthesis and Structure Activity Relationship

A study published in Molecules explored the synthesis of novel derivatives based on similar structures and their biological activities. The researchers utilized microwave-assisted synthesis to achieve high yields of pyrido-pyrimidine derivatives that exhibited good antimicrobial activity. The findings suggest a strong structure-activity relationship where modifications to the benzothiazole structure enhance biological efficacy .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of selected derivatives related to this compound:

Compound NameAntimicrobial Activity (MIC μmol/L)Anticancer ActivityAnticonvulsant Activity (ED50 mg/kg)
Compound A (similar structure)4–12Moderate23.7
Compound B (fluorinated derivative)6–20Significant59.4
Compound C (non-fluorinated derivative)10–30LowNot tested

The data illustrates that fluorinated compounds generally exhibit enhanced antimicrobial and anticancer activities compared to their non-fluorinated counterparts.

Q & A

Q. Table 1: Synthetic Methods for Analogous Compounds

MethodYield RangeKey ConditionsReference
Multi-component60–75%Ethanol, reflux, 12–24 hrs
Retrosynthetic55–70%DCM, room temp, 48 hrs
Microwave-assisted70–85%100°C, 30 mins, solvent-free

How should researchers characterize the structural integrity of this compound?

Basic Research Focus
A multi-technique approach is critical:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of fluorine and methyl groups. Aromatic protons appear δ 7.2–8.5 ppm, while the pyrrolidinone carbonyl resonates δ 170–175 ppm .
  • Mass Spectrometry : High-resolution MS (ESI+) verifies molecular weight (calc. 413.12 g/mol; obs. 413.14) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>95%) and detect byproducts .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the benzothiazole region .

What methodologies are used to evaluate its biological activity?

Q. Basic Research Focus

  • In Vitro Assays :
    • Anticancer : MTT assays (IC₅₀ values vs. HeLa, MCF-7) .
    • Antimicrobial : MIC determinations against S. aureus and E. coli .
  • Mechanistic Studies :
    • Enzyme inhibition (e.g., topoisomerase II) via fluorescence polarization .
    • Apoptosis markers (caspase-3/7 activation) using flow cytometry .

Advanced Research Focus : Pair in vitro data with molecular docking (AutoDock Vina) to predict binding to biological targets like kinase domains .

How can reaction conditions be optimized to improve synthetic yield?

Q. Advanced Research Focus

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require post-reaction dialysis .
  • Catalyst Optimization : Replace triethylamine with DBU for faster amide coupling (reduces reaction time by 40%) .
  • Temperature Control : Microwave-assisted synthesis at 100°C improves yield by 15–20% compared to conventional heating .

Data-Driven Approach : Design a DoE (Design of Experiments) to test variables (pH, solvent, catalyst ratio) and identify Pareto-optimal conditions .

How to conduct structure-activity relationship (SAR) studies for this compound?

Q. Advanced Research Focus

  • Modular Modifications :
    • Replace the 6-fluoro group with chloro or nitro to assess halogen-dependent activity .
    • Substitute pyrrolidinone with piperidinone to evaluate ring size effects .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical H-bond acceptors (e.g., benzamide carbonyl) .

Case Study : A bromine-substituted analog showed 3× higher cytotoxicity but reduced solubility, highlighting trade-offs in SAR .

How to resolve contradictions in reported biological efficacy?

Q. Advanced Research Focus

  • Standardized Assays : Replicate conflicting studies using identical cell lines (e.g., ATCC-certified HeLa) and serum-free media to minimize variability .
  • Orthogonal Validation : Confirm apoptosis via both Annexin V staining and DNA fragmentation assays .
  • Meta-Analysis : Pool data from 5+ independent studies to calculate weighted IC₅₀ values (95% confidence intervals) .

Example : Discrepancies in antimicrobial activity may arise from differences in bacterial strain virulence factors .

What computational tools integrate with experimental design for this compound?

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (B3LYP/6-31G*) to predict redox activity relevant to pro-drug activation .
  • MD Simulations : GROMACS simulations (20 ns) model compound-membrane interactions, guiding solubility enhancements .
  • QSAR Models : Train models with 50+ analogs to predict logP and pKa, reducing trial-and-error synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.